9H-fluoren-9-ylmethyl N-[2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-fluoren-9-ylmethyl N-[2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate is a complex organic compound that features a fluorenylmethyl group, an indole moiety, and a carbamate linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl N-[2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate typically involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The fluorenylmethyl group can be introduced through a reaction with fluorenylmethanol and a suitable carbamate precursor. The indole moiety is often introduced via a coupling reaction with an indole derivative. Reaction conditions may include the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
9H-fluoren-9-ylmethyl N-[2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or indole moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the fluorenylmethyl or indole groups, while reduction may produce reduced carbamate or indole derivatives.
Scientific Research Applications
9H-fluoren-9-ylmethyl N-[2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines and alcohols.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 9H-fluoren-9-ylmethyl N-[2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other biomolecules. The fluorenylmethyl and indole groups can interact with hydrophobic pockets in proteins, while the carbamate linkage can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target biomolecule and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
9H-fluoren-9-ylmethyl N-(2,3-dihydroxypropyl)carbamate: Similar structure with a dihydroxypropyl group instead of the indole moiety.
9H-fluoren-9-ylmethyl N-(pyridin-3-ylmethyl)carbamate: Contains a pyridinylmethyl group instead of the indole moiety.
(9H-fluoren-9-yl)methyl (2-(azidosulfonyl)ethyl)carbamate: Features an azidosulfonyl group in place of the indole moiety.
Uniqueness
The uniqueness of 9H-fluoren-9-ylmethyl N-[2-(1H-indol-3-yl)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate lies in its combination of the fluorenylmethyl, indole, and carbamate groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The presence of the indole moiety, in particular, provides additional opportunities for interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[3-(1H-indol-3-yl)-1-[methoxy(methyl)amino]-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4/c1-31(34-2)27(32)26(15-18-16-29-25-14-8-7-9-19(18)25)30-28(33)35-17-24-22-12-5-3-10-20(22)21-11-4-6-13-23(21)24/h3-14,16,24,26,29H,15,17H2,1-2H3,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYCRVLXOMZRUPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.